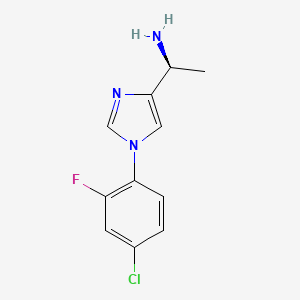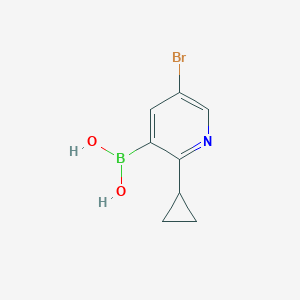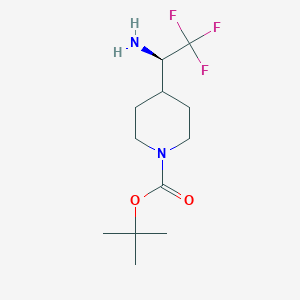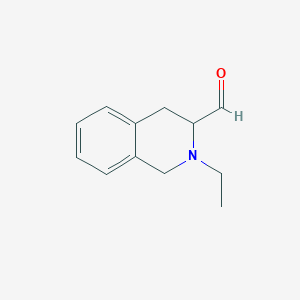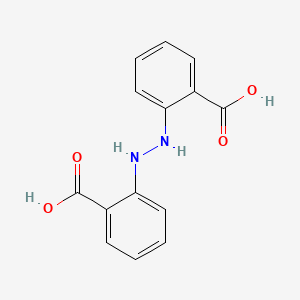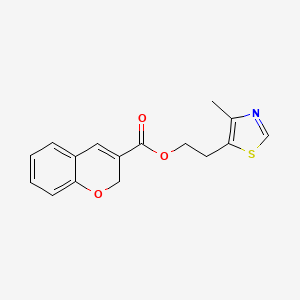
2-(4-Methylthiazol-5-yl)ethyl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylthiazol-5-yl)ethyl 2H-chromene-3-carboxylate is a compound that combines a thiazole ring with a chromene structure Thiazoles are known for their diverse biological activities, while chromenes are recognized for their wide range of pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylthiazol-5-yl)ethyl 2H-chromene-3-carboxylate typically involves the reaction of 4-methylthiazole with ethyl 2H-chromene-3-carboxylate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylthiazol-5-yl)ethyl 2H-chromene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 position, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and chromene rings.
Reduction: Reduced forms of the chromene ring.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
2-(4-Methylthiazol-5-yl)ethyl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylthiazol-5-yl)ethyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chromene structure can participate in redox reactions, influencing cellular oxidative stress levels. Together, these interactions can lead to anti-inflammatory, antimicrobial, and other pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-carboxy-4-methylthiazol-5-yl)ethyl phosphate: A compound with a similar thiazole structure but different functional groups.
Ethyl coumarin-3-carboxylate: A compound with a similar chromene structure but different substituents.
Uniqueness
2-(4-Methylthiazol-5-yl)ethyl 2H-chromene-3-carboxylate is unique due to the combination of the thiazole and chromene rings, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H15NO3S |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-(4-methyl-1,3-thiazol-5-yl)ethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H15NO3S/c1-11-15(21-10-17-11)6-7-19-16(18)13-8-12-4-2-3-5-14(12)20-9-13/h2-5,8,10H,6-7,9H2,1H3 |
InChI Key |
QRESUAYXIDYHAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CCOC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


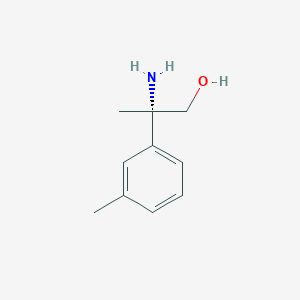
![3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12946350.png)
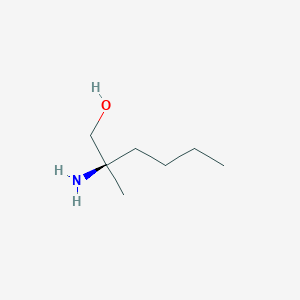
![N-(7-Bromothiazolo[4,5-c]pyridin-2-yl)benzamide](/img/structure/B12946361.png)

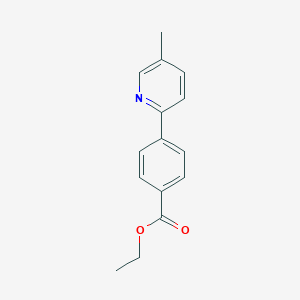
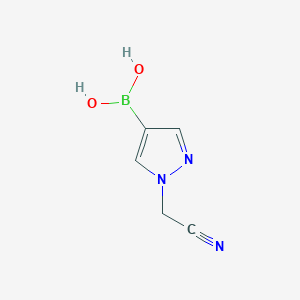
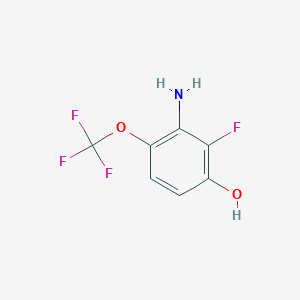
![Allyl (3'R)-3-bromo-2-oxo-[1,3'-bipyrrolidine]-1'-carboxylate](/img/structure/B12946375.png)
